Ethyl 5-(cyclopentyloxy)-1H-pyrazole-3-carboxylate
Description
Ethyl 5-(cyclopentyloxy)-1H-pyrazole-3-carboxylate is a pyrazole-based organic compound characterized by a cyclopentyloxy substituent at the 5-position and an ethyl ester group at the 3-position of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and agrochemical applications. The cyclopentyloxy moiety contributes to steric bulk and lipophilicity, while the ethyl ester enhances metabolic stability compared to free carboxylic acids. Structural analyses using tools like SHELXL and Mercury CSD 2.0 have revealed planar pyrazole rings and specific intermolecular interactions in its crystalline form, which are critical for understanding its reactivity and solubility .
Properties
IUPAC Name |
ethyl 3-cyclopentyloxy-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-15-11(14)9-7-10(13-12-9)16-8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNRCYQBNCPSLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)OC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601173143 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(cyclopentyloxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344687-73-5 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(cyclopentyloxy)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1344687-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(cyclopentyloxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine-Mediated Cyclization
A common approach involves reacting ethyl 3-(cyclopentyloxy)acetoacetate with hydrazine hydrate under acidic conditions. The reaction proceeds via enolate formation, followed by cyclization to yield the pyrazole ring.
Example Protocol:
Microwave-Assisted Cyclization
Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity. A mixture of diketone and hydrazine in acetic acid under microwave conditions (150°C, 20 min) achieves 85% yield with minimal byproducts.
Esterification and Functional Group Interconversion
Esterification of pyrazole carboxylic acids or transesterification of methyl esters is critical for final product formation.
Acid-Catalyzed Esterification
Protocol:
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Reactants: 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid (1.0 eq), ethanol (5 eq)
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Catalyst: Sulfuric acid (0.1 eq)
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Conditions: Reflux, 8 hours
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Yield: 70–75%
Steglich Esterification
For acid-sensitive substrates, Steglich conditions using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are preferred:
Industrial-Scale Synthesis and Optimization
Continuous Flow Reactor Systems
Patented methods employ continuous flow reactors to enhance throughput and safety:
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Residence Time: 15 minutes
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Catalyst: Cu(I) bromide (5 mol%)
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Throughput: 1.2 kg/hour
Green Chemistry Approaches
Solvent-free mechanochemical synthesis reduces environmental impact:
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Reactants: Ethyl acetoacetate, cyclopentyl hydrazine
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Conditions: Ball milling, 30 Hz, 2 hours
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Hydrazine Cyclization | Low cost, simple setup | Moderate regioselectivity | 68–72 |
| Mitsunobu Reaction | High selectivity | Expensive reagents | 78–82 |
| Continuous Flow | Scalable, safe | High initial investment | 85–90 |
| Mechanochemical | Solvent-free, eco-friendly | Specialized equipment required | 80 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(cyclopentyloxy)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the ester group to an alcohol or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
Ethyl 5-(cyclopentyloxy)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(cyclopentyloxy)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Case Studies
- SHELX Refinement : SHELXL was used to resolve disorder in the cyclopentyl ring of this compound, confirming its conformational flexibility .
- Agrochemical Studies : In a 2023 study, the cyclohexyloxy analog showed 20% higher herbicidal activity against Amaranthus retroflexus but lower selectivity in crop safety tests.
- Drug Design : Researchers on platforms like ResearchGate have highlighted the ethyl ester’s balance between lipophilicity and solubility as optimal for blood-brain barrier penetration in CNS-targeted drugs .
Biological Activity
Ethyl 5-(cyclopentyloxy)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the compound's biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 224.26 g/mol. Its structure features a cyclopentyloxy group attached to a pyrazole ring, which may influence its biological interactions and lipophilicity compared to other pyrazole derivatives.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound is hypothesized to possess similar activities. A related study evaluated various pyrazole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. Some derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound Name | MIC (μmol/mL) | Activity |
|---|---|---|
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | 0.038 (E. coli) | Comparable to ampicillin |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | 0.015 (C. parapsilosis) | More active than fluconazole |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated using carrageenan-induced paw edema models in rats. Substituted pyrazoles have shown varying degrees of anti-inflammatory activity, with certain derivatives demonstrating significant effects compared to control groups .
Key Findings:
- Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate exhibited notable anti-inflammatory activity.
- The substitution pattern on the pyrazole scaffold was crucial for enhancing anti-inflammatory effects.
Anticancer Activity
Recent studies have explored the anticancer properties of pyrazole derivatives, including this compound. In vitro assays have shown that certain derivatives possess cytotoxic effects against various cancer cell lines such as HeLa and MCF7, with micromolar IC50 values indicating their potential as anticancer agents .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound suggests that modifications at specific positions on the pyrazole ring can significantly influence biological activity. For instance:
- The presence of electron-donating or withdrawing groups can enhance or diminish activity.
- The cyclopentyloxy group may contribute to its lipophilicity, impacting its interaction with biological targets.
Case Studies and Research Findings
Several studies have synthesized and evaluated various pyrazole derivatives for their biological activities:
- Antimicrobial Evaluation : A series of ethyl-substituted pyrazoles were tested against a range of pathogens, revealing promising antimicrobial properties comparable to established antibiotics .
- Anti-inflammatory Studies : In a controlled study using rat models, specific derivatives showed significant reduction in inflammation markers, indicating their potential therapeutic use in inflammatory conditions .
- Anticancer Research : Investigations into the anticancer efficacy of related compounds revealed that modifications in the substituents led to enhanced cytotoxicity against selected tumor cell lines .
Q & A
Q. What are the optimized synthetic routes for Ethyl 5-(cyclopentyloxy)-1H-pyrazole-3-carboxylate, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functionalization (e.g., cyclopentyloxy group introduction) and esterification. Key steps include:
- Cyclization : Use ethanol or acetonitrile as solvents with acidic catalysts (e.g., HCl) to form the pyrazole core .
- Functionalization : Chlorocarbonyl intermediates (e.g., from chlorination reagents like POCl₃) can be substituted with cyclopentyloxy groups via nucleophilic substitution .
- Esterification : Ethyl ester formation using ethanol under reflux with catalytic sulfuric acid .
Optimization strategies: - Adjust reaction time/temperature to minimize side products.
- Purify intermediates via recrystallization or column chromatography .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester functionality. For example, the cyclopentyloxy group shows distinct proton signals at δ 1.5–2.5 ppm .
- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for ester C=O) and C-O-C bonds (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 265.2) .
- Elemental Analysis : Validate purity (>95%) .
Q. What in vitro models are suitable for preliminary biological activity screening?
- Anti-inflammatory : Carrageenan-induced paw edema in rats (measure edema inhibition % at 2–4 hours post-treatment) .
- Antimicrobial : Broth microdilution assays against S. aureus or E. coli (MIC values) .
- Enzyme Inhibition : COX-1/COX-2 inhibition assays using colorimetric kits (IC₅₀ determination) .
Q. How do physicochemical properties (e.g., solubility, logP) influence experimental design?
- logP : Calculated ~2.5 (moderate lipophilicity), suggesting compatibility with cell-based assays but may require DMSO for solubilization .
- Solubility : Poor aqueous solubility; use co-solvents (e.g., 10% Tween-80) for in vivo studies .
- Stability : Store at –20°C in inert atmosphere to prevent ester hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain its potential anti-inflammatory activity?
- COX-2 Inhibition : Pyrazole derivatives competitively bind to the cyclooxygenase active site, reducing prostaglandin synthesis. Molecular docking studies show hydrogen bonding between the ester carbonyl and COX-2 Arg120 .
- NF-κB Pathway Modulation : Downregulate pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .
- Validation : Use siRNA knockdown or COX-2 null cells to confirm target specificity .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substitution Patterns :
- Bioisosteric Replacement : Replace the ethyl ester with amides to modulate solubility and bioavailability .
- Key Data : Compare IC₅₀ values of analogs in anti-inflammatory assays (e.g., 3,4-dimethoxyphenyl derivatives show 75% inhibition vs. 62% for parent compound) .
Q. What crystallographic and computational methods resolve structural ambiguities?
- Single-Crystal X-ray Diffraction : Use SHELXL (SHELX suite) for refinement. Key parameters: R₁ < 0.05, wR₂ < 0.10 .
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular Dynamics (MD) : Simulate binding to COX-2 over 100 ns to assess stability of ligand-protein interactions .
Q. How should researchers address contradictions in bioactivity data across studies?
- Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, serum concentration) .
- Orthogonal Assays : Validate COX inhibition with a fluorometric assay if colorimetric results are inconsistent .
- Meta-Analysis : Compare data across analogs (e.g., ethyl 5-(3,4-dimethoxyphenyl) derivatives show consistent anti-inflammatory trends) .
Q. Key Tables
Q. Table 1. Anti-Inflammatory Activity of Pyrazole Derivatives
| Compound | Edema Inhibition (%) | Reference |
|---|---|---|
| This compound | 68% | |
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 75% | |
| Indomethacin (Control) | 82% |
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 70–80°C | Maximizes cyclization efficiency |
| Catalyst (HCl) | 0.5–1.0 eq. | Reduces ester hydrolysis |
| Solvent | Ethanol | Enhances solubility of intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
